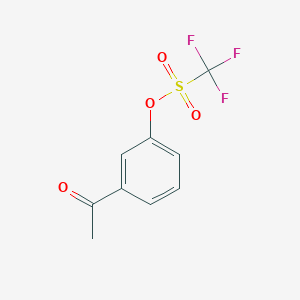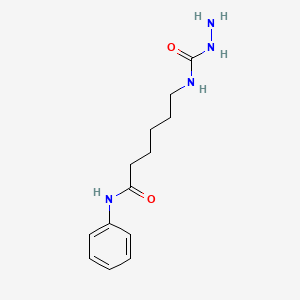
6-(hydrazinecarbonylamino)-N-phenylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(hidrazinocarbonilamino)-N-fenilhexanamida es un compuesto orgánico que pertenece a la clase de derivados de la hidracina. Este compuesto se caracteriza por la presencia de un grupo hidrazinocarbonilamino unido a un esqueleto de hexanamida, con un grupo fenilo unido al átomo de nitrógeno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 6-(hidrazinocarbonilamino)-N-fenilhexanamida típicamente implica la reacción de cloruro de hexanoílo con fenilhidracina en presencia de una base como la piridina. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa de los reactivos al producto deseado. La mezcla de reacción se enfría luego, y el producto se aísla por filtración y se purifica por recristalización.
Métodos de Producción Industrial
En un entorno industrial, la producción de 6-(hidrazinocarbonilamino)-N-fenilhexanamida se puede escalar utilizando reactores de flujo continuo. Esto permite un mejor control de las condiciones de reacción y un rendimiento mejorado. El uso de sistemas automatizados para monitorear y controlar los parámetros de reacción asegura una calidad de producto constante.
Análisis De Reacciones Químicas
Tipos de Reacciones
6-(hidrazinocarbonilamino)-N-fenilhexanamida experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados reducidos.
Sustitución: El grupo hidrazinocarbonilamino puede sufrir reacciones de sustitución con electrófilos, lo que lleva a la formación de derivados sustituidos.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; generalmente se lleva a cabo en solventes acuosos u orgánicos a temperaturas elevadas.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio; las reacciones generalmente se realizan en solventes anhidros bajo atmósfera inerte.
Sustitución: Electrófilos como los haluros de alquilo o los cloruros de acilo; las reacciones se llevan a cabo en presencia de una base para facilitar la sustitución nucleofílica.
Principales Productos Formados
Aplicaciones Científicas De Investigación
6-(hidrazinocarbonilamino)-N-fenilhexanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas. Sirve como un intermedio en la preparación de varios compuestos heterocíclicos.
Biología: Se investiga por su potencial como una sonda bioquímica debido a su capacidad para interactuar con macromoléculas biológicas.
Medicina: Se explora por sus potenciales propiedades terapéuticas, incluidas las actividades anticancerígenas y antimicrobianas.
Industria: Se utiliza en el desarrollo de productos químicos y materiales especiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de 6-(hidrazinocarbonilamino)-N-fenilhexanamida implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El grupo hidrazinocarbonilamino puede formar enlaces covalentes con sitios nucleofílicos en proteínas, lo que lleva a la inhibición o modulación de su actividad. Esta interacción puede desencadenar varias vías celulares, lo que resulta en los efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos Similares
Derivados de la hidracina: Compuestos como la fenilhidracina y la benzoilhidracina comparten similitudes estructurales con 6-(hidrazinocarbonilamino)-N-fenilhexanamida.
Derivados de la hexanamida: Compuestos como la N-fenilhexanamida y la N-bencilhexanamida tienen esqueletos de hexanamida similares pero difieren en los sustituyentes unidos al átomo de nitrógeno.
Singularidad
6-(hidrazinocarbonilamino)-N-fenilhexanamida es único debido a la presencia de grupos hidrazinocarbonilamino y fenilo, que confieren reactividad química y actividad biológica distintas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria.
Propiedades
Número CAS |
651767-92-9 |
|---|---|
Fórmula molecular |
C13H20N4O2 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
6-(hydrazinecarbonylamino)-N-phenylhexanamide |
InChI |
InChI=1S/C13H20N4O2/c14-17-13(19)15-10-6-2-5-9-12(18)16-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10,14H2,(H,16,18)(H2,15,17,19) |
Clave InChI |
IOQGDSVEOQIPEF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=O)CCCCCNC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(4-Hydroxyphenyl)propanoyl]-L-prolyl-D-leucyl-D-alanine](/img/structure/B12515965.png)
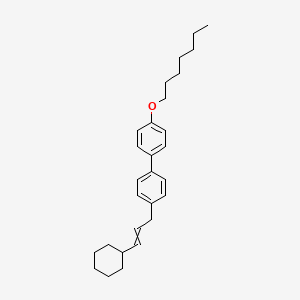
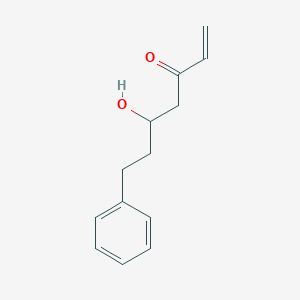

![[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane](/img/structure/B12515996.png)


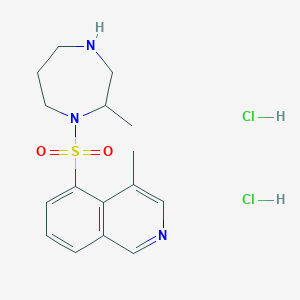
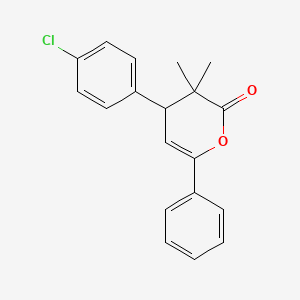
![1-{2,6-Bis[(tert-butoxycarbonyl)amino]hexanoyl}pyrrolidine-2-carboxylic acid](/img/structure/B12516009.png)
![Nonyl 4-{(E)-[(4-butoxyphenyl)imino]methyl}benzoate](/img/structure/B12516010.png)
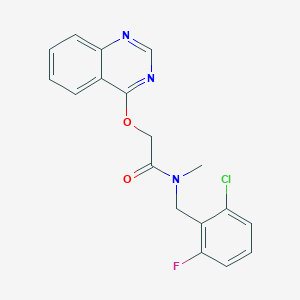
![sodium;[5-[2-[3-(3-amino-1-hydroxy-3-oxopropyl)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B12516026.png)
